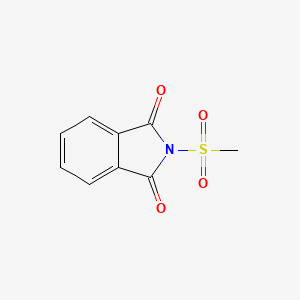![molecular formula C19H14N6O3S B13994057 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide CAS No. 29821-92-9](/img/structure/B13994057.png)
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide is an azo compound characterized by the presence of a diazene functional group (–N=N–) and a sulfonamide group. Azo compounds are known for their vibrant colors and are widely used in dyes and pigments. The compound also contains an 8-hydroxyquinoline moiety, which is a well-known ligand for metal complexes and has various biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide typically involves an azo coupling reaction. This reaction is carried out between a diazonium salt and 8-hydroxyquinoline. The diazonium salt is prepared by diazotizing an aromatic amine in the presence of nitrous acid. The reaction conditions usually involve maintaining a low temperature to stabilize the diazonium salt and prevent its decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control temperature and reaction conditions precisely. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .
化学反応の分析
Types of Reactions
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted sulfonamides
科学的研究の応用
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its biological activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color
作用機序
The compound exerts its effects primarily through its ability to form complexes with metal ions. The 8-hydroxyquinoline moiety acts as a bidentate ligand, coordinating with metal ions and affecting various biological pathways. This coordination can inhibit enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
- 5-((8-hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
- (E)-1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)ethanone
- 5-((4-(-phenyldiazenyl)phenyl)diazenyl)quinolin-8-ol
Uniqueness
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide is unique due to its combination of the 8-hydroxyquinoline moiety and the sulfonamide group. This combination enhances its ability to form stable metal complexes and increases its biological activity compared to similar compounds .
特性
CAS番号 |
29821-92-9 |
|---|---|
分子式 |
C19H14N6O3S |
分子量 |
406.4 g/mol |
IUPAC名 |
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H14N6O3S/c26-17-9-8-16(15-3-1-10-20-18(15)17)24-23-13-4-6-14(7-5-13)29(27,28)25-19-21-11-2-12-22-19/h1-12,26H,(H,21,22,25) |
InChIキー |
HFVBFGGESMZQHZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-[2-(Diethylamino)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione;hydrochloride](/img/structure/B13993987.png)



![N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine](/img/structure/B13994028.png)
![Benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester](/img/structure/B13994031.png)


![Ethyl 4-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate](/img/structure/B13994055.png)

